molecular formula C8H11ClN4 B2895488 (1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride CAS No. 2411253-19-3

(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride

Cat. No.: B2895488
CAS No.: 2411253-19-3
M. Wt: 198.65
InChI Key: DMNAUFDGIJTOTG-UHFFFAOYSA-N
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Description

(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C8H10ClN3. It is a derivative of pyrazolo[3,4-b]pyridine, a heterocyclic aromatic organic compound. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1-methylpyrazolo[3,4-b]pyridin-5-ylmethanol as the starting material.

  • Reaction Steps: The compound is synthesized through a series of reactions including nitration, reduction, and methylation.

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: The corresponding amine derivatives.

  • Substitution Products: Compounds with different functional groups.

Scientific Research Applications

(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

  • Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride: This compound has a similar structure but differs in the position of the methyl group.

  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate: This compound contains a phenyl group instead of a methyl group, leading to different chemical properties and biological activities.

Properties

IUPAC Name

(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c1-12-8-7(5-11-12)2-6(3-9)4-10-8;/h2,4-5H,3,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQESXHJFZNMALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)CN)C=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411253-19-3
Record name 1-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine hydrochloride
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